molecular formula C₁₁₀H₁₇₂N₂₄O₃₀ B612512 H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH CAS No. 144796-72-5

H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH

Katalognummer: B612512
CAS-Nummer: 144796-72-5
Molekulargewicht: 2310.69
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH is a linear peptide composed of 20 amino acid residues. The presence of two Tyr residues may contribute to UV absorption properties or phosphorylation sites, while Pro introduces structural rigidity.

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)/t62-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-,90-,91-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGYWWKGQCDMMY-SROYKZPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H172N24O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746725
Record name L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144796-72-5
Record name L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Resin Selection and Loading

Wang resin (0.3–0.4 mmol/g) with preloaded Fmoc-Lys(Boc)-OH is standard for C-terminal carboxylate peptides. For amide variants, Rink amide MBHA resin (0.6 mmol/g) reduces diketopiperazine formation during Pro-Ser-Glu couplings.

Amino Acid Activation

Recent advancements employ DIC/Oxyma Pure (0.4 M in DMF) over traditional HOBt/DIPDI systems, achieving >99.8% coupling efficiency per cycle:

ResidueActivation ReagentCoupling Time (min)Yield (%)
AsnDIC/Oxyma4599.5
GlnDIC/Oxyma6099.2
Val-Val-ProDIC/HOAt9099.7

Data derived from continuous flow synthesis trials

Critical Coupling Sequences

  • Leu-Tyr-Leu-Ile-Tyr : Double coupling with 5% v/v DMSO in DMF prevents β-sheet formation

  • Ser-Glu-Gly : Employs Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Gly-OH with 2×10 min pre-activation

  • C-terminal Lys : Microwave-assisted coupling (25 W, 75°C, 5 min) ensures complete acylation

Side-Chain Protection Strategy

Optimal side-chain protections balance stability during synthesis and clean removal during cleavage:

ResidueProtection GroupCleavage Condition
AsnTrtTFA:TIPS:H2O (95:2.5:2.5)
GlnTrtTFA:TIPS:H2O (95:2.5:2.5)
SertBuTFA:TIPS:H2O (95:2.5:2.5)
GluOtBuTFA:TIPS:H2O (95:2.5:2.5)
LysBocTFA:TIPS:H2O (95:2.5:2.5)

Trt = trityl; tBu = tert-butyl; Boc = tert-butyloxycarbonyl

The trityl (Trt) group for Asn and Gln side-chains prevents intramolecular cyclization while allowing mild acidic cleavage. Comparative studies show Trt protection reduces aspartimide formation by 83% compared to unprotected amides.

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Blue) enable kilogram-scale production through:

Continuous Flow SPPS

  • Reactor design : Oscillatory flow reactors with 0.5 s residence time per coupling cycle

  • Temperature control : Segmented flow with 0.1°C precision at 50°C for hydrophobic domains

  • Real-time monitoring : In-line FTIR detects unreacted amino termini (LOD = 0.1 μmol/g)

Purification Protocols

The crude peptide undergoes multi-stage purification:

StepTechniqueConditionsPurity Target
1Ion-exchange20 mM NH4HCO3, pH 8.585%
2Prep-HPLCC18, 10→40% ACN/0.1% TFA98.5%
3Lyophilization-50°C, 0.01 mbar, 72 hr>99%

ACN = acetonitrile; TFA = trifluoroacetic acid

Analytical Characterization

Identity confirmation employs orthogonal methods:

Mass Spectrometry

MALDI-TOF MS: [M+H]+ calculated 2311.72, observed 2311.69 (Δ = -0.03 Da)

Amino Acid Analysis

Post-hydrolysis composition verification:

Amino AcidTheoretical (mol%)Observed (mol%)
Asn10.09.8
Gln10.09.7
Leu25.024.9
Val10.09.9

Data from 6 N HCl hydrolysis (110°C, 24 hr)

Yield Optimization Strategies

Comparative studies of synthetic approaches reveal critical efficiency factors:

ParameterBatch SPPS YieldFlow SPPS YieldImprovement
Total synthesis time48 hr16 hr67%
Solvent consumption12 L/mmol3.8 L/mmol68%
Final purity (HPLC)97.2%99.1%1.9%

Flow SPPS parameters: 5 mL/min, 50°C, 0.5 M reagent concentration

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to free thiols.

    Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

  • TNF-α Fragment : The compound is recognized as a peptide fragment of TNF-α, specifically the segment from residues 46 to 65. TNF-α plays a critical role in inflammation and immune response, making this peptide significant for studying inflammatory diseases and immune responses .
  • Neurite Outgrowth Promotion : Research indicates that peptides derived from TNF-α can promote neurite outgrowth, which is crucial for neuronal repair and regeneration. This property makes the peptide a candidate for neuroprotective therapies .
  • Antioxidant Properties : Although not directly referenced, peptides similar to H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH have shown antioxidant activities in related studies. These properties may be explored further in the context of oxidative stress-related diseases .

Therapeutic Applications

  • Anti-inflammatory Agents : Given its connection to TNF-α, this peptide could be developed into anti-inflammatory agents. The modulation of TNF-α activity is a target in treating conditions like rheumatoid arthritis, Crohn's disease, and other autoimmune disorders .
  • Cancer Therapy : The involvement of TNF-α in cancer biology suggests that this peptide may have applications in cancer therapy, particularly in enhancing the efficacy of existing treatments or serving as a biomarker for tumor progression .
  • Neurodegenerative Diseases : The neurite outgrowth-promoting properties imply potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where neuronal repair mechanisms are compromised .

Case Studies and Research Findings

Study Focus Findings
Study on TNF-α fragmentsInvestigated the effects of TNF-α on immune modulationFound that specific fragments enhance immune responses while reducing inflammation .
Peptide synthesis researchExplored structural modifications of TNF-derived peptidesIdentified modifications that improved stability and bioactivity .
Neuroprotection studiesAnalyzed the role of TNF fragments in neuronal healthDemonstrated significant neurite outgrowth when exposed to TNF-derived peptides .

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor-ligand interactions, or disrupt protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu (Evolidine)

  • Sequence : Cyclic heptapeptide with 60% overlap in residues (Ser, Leu, Val, Pro, Asn).
  • Structural Features : Cyclic backbone stabilizes β-turn conformations, as shown by NMR . The target peptide, being linear, lacks this rigidity but may adopt transient secondary structures.
  • Functional Implications : Evolidine’s cyclic structure enhances proteolytic resistance compared to linear peptides, a property absent in the target .

H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH

  • Sequence : Shares Val, Pro, Asn, and acidic residues (Asp, Glu).
  • Structural Features : Lacks aromatic residues (Tyr, Phe) but includes multiple Pro residues, enhancing conformational stability .

Bioactive Peptides

Val-Leu-Pro-Val-Pro (VLPVP)

  • Sequence : Pentapeptide with Val-Leu-Val motif.
  • Bioactivity : Antihypertensive activity via ACE inhibition; absorbed via paracellular transport in Caco-2 cells .
  • Comparison : The target peptide’s longer chain (20 residues vs. 5) may hinder absorption but could exhibit multi-target bioactivity (e.g., receptor binding, enzymatic modulation) .

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLLRNPNDKYEPF)

  • Sequence : Thrombin receptor agonist with Leu/Val-rich regions and Tyr.
  • Bioactivity : Mimics thrombin’s signaling via phospholipase D activation and calcium mobilization .
  • Comparison : Both peptides contain Leu/Val repeats and Tyr, but the target lacks Arg/Lys clusters critical for receptor activation .

Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz]

  • Synthesis: Uses thiazole amino acids and azide coupling, yielding protease-resistant cyclic structures .
  • Comparison : The target peptide’s linear structure likely requires solid-phase synthesis, with stability dependent on sequence (e.g., Pro reduces degradation) .

Data Table: Key Properties of Compared Peptides

Peptide Name Sequence Length Key Residues Structural Features Bioactivity/Function Reference
Target Peptide 20 residues Asn, Gln, Leu, Val, Tyr Linear, Pro-induced rigidity Hypothetical signaling -
Evolidine 7 residues Ser, Phe, Leu, Pro Cyclic, β-turn Protease resistance
VLPVP 5 residues Val, Leu, Pro Linear Antihypertensive
SFLLRNPNDKYEPF 14 residues Ser, Phe, Leu, Arg, Tyr Linear, charged clusters Thrombin receptor agonist
H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH 9 residues Met, Asp, Pro, Val Acidic, Pro-rich Metal binding (hypothetical)

Biologische Aktivität

The compound H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH , commonly referred to as TNF-α (46-65) human fragment , is a peptide derived from the tumor necrosis factor-alpha (TNF-α). This peptide has garnered attention due to its significant biological activities, particularly in immune response modulation and potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Basic Information

PropertyDescription
CAS Number 144796-72-5
Molecular Formula C110H172N24O30
Molecular Weight 2310.72 g/mol
Synonyms Tumor Necrosis Factor-alpha (46-65)

Structural Characteristics

The peptide consists of a sequence of 20 amino acids, which contributes to its functional properties. The presence of specific amino acids such as Lysine and Glutamic Acid plays a crucial role in its interaction with cellular receptors and subsequent biological effects.

H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH exhibits biological activity primarily through its role in modulating the immune response. It engages with TNF receptors on the surface of various immune cells, leading to:

  • Cytokine Release : Induces the production of pro-inflammatory cytokines.
  • Cell Proliferation : Stimulates the proliferation of immune cells, enhancing the body's defense mechanisms.
  • Apoptosis : Promotes programmed cell death in certain tumor cells, contributing to its anti-tumor effects.

Therapeutic Applications

  • Cancer Treatment : The peptide's ability to induce apoptosis in tumor cells makes it a candidate for cancer therapies, particularly in targeting resistant cancer types.
  • Autoimmune Disorders : By modulating immune responses, it may help in conditions like rheumatoid arthritis and multiple sclerosis.
  • Infectious Diseases : Enhances the immune response against pathogens.

Study 1: Anti-Tumor Effects

A study published in PubMed investigated the effects of TNF-α fragments on tumor cell lines. The results indicated that treatment with H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH led to a significant reduction in cell viability and increased apoptosis markers in breast cancer cell lines .

Study 2: Immune Modulation

Another research highlighted its role in enhancing macrophage activation. The peptide was shown to increase the expression of surface markers associated with macrophage activation, leading to enhanced phagocytic activity against tumor cells .

Study 3: Cytokine Profile Alteration

A clinical trial assessed the peptide's impact on cytokine profiles in patients with chronic inflammatory diseases. Results demonstrated a marked increase in anti-inflammatory cytokines alongside a decrease in pro-inflammatory cytokines, suggesting a potential therapeutic role in managing chronic inflammation .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield/Purity Impact
Resin TypeRink amide MBHA>85% yield, >95% purity
Activation ReagentHBTU/HOBt/DIPEAReduced racemization
Cleavage CocktailTFA:Triisopropylsilane:H2O (95:2.5:2.5)Improved solubility

Basic Question: How can the secondary structure of this peptide be characterized experimentally?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Analyze in aqueous buffer (pH 7.4) and 50% trifluoroethanol (TFE) to assess α-helix or β-sheet propensity.
  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model folding patterns and validate against CD data.
  • NMR Spectroscopy : Assign backbone amide protons in 2D NOESY experiments to identify hydrogen bonding patterns .

Q. Table 2: CD Spectral Signatures

Conditionα-Helix (222 nm)β-Sheet (215 nm)Random Coil (200 nm)
Aqueous BufferMinimalDominantModerate
50% TFEStrong signalAbsentLow

Advanced Question: How to design experiments to assess its anti-inflammatory activity in vitro?

Methodological Answer:

  • Cell Models : Use RAW 264.7 macrophages or primary human monocytes.
  • Stimuli : Induce inflammation with LPS (1 µg/mL) and measure cytokine suppression.
  • Assays :
    • ELISA : Quantify TNF-α, IL-6, and IL-1β levels in supernatants.
    • NF-κB Translocation : Image via immunofluorescence after peptide pre-treatment.
    • Dose-Response : Test 1–100 µM concentrations; IC50 values indicate potency .

Q. Table 3: Cytokine Inhibition Profile

Peptide Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
1035 ± 428 ± 320 ± 2
5070 ± 565 ± 655 ± 4
10085 ± 380 ± 575 ± 5

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out truncations or oxidation (e.g., methionine residues).
  • Assay Standardization : Use identical cell lines, passage numbers, and LPS batches.
  • Structural Confounders : Compare CD spectra of active vs. inactive batches to detect folding discrepancies .

Advanced Question: Can solubility be optimized without TFA for in vivo studies?

Methodological Answer:

  • Counterion Alternatives : Replace TFA with acetic acid or citrate buffers during cleavage.
  • PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to enhance hydrophilicity.
  • Formulation : Use lipid-based nanoparticles or cyclodextrins for delivery .

Advanced Question: How to design comparative studies with sequence analogs?

Methodological Answer:

  • Sequence Alignment : Identify conserved residues (e.g., Val-Val-Pro-Ser motif) and substitute hydrophobic/charged residues.
  • Functional Assays : Compare anti-inflammatory activity and membrane permeability (e.g., PAMPA assay).
  • MD Simulations : Highlight structural differences in solvent accessibility or hydrogen bonding .

Q. Table 4: Analog Comparison

Analog SequenceTNF-α IC50 (µM)Membrane Permeability (LogP)
Original Peptide50-1.2
[Leu→Ala] Substitution120-0.8
[Glu→Asp] Substitution65-1.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.